

Technical Support Center: Improving ONC201 Delivery Across the Blood-Brain Barrier

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Compound of Interest

Compound Name: TMX-201

Cat. No.: B10855017

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the delivery of ONC201 across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is ONC201 and what is its primary mechanism of action in brain tumors?

A1: ONC201, also known as dordaviprone, is a small molecule antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.^{[1][2]} Its anticancer effect in brain tumors, particularly in H3K27M-mutant diffuse midline gliomas, is attributed to a dual mechanism. As a DRD2 antagonist, it can inhibit proliferative signaling pathways like Akt and ERK.^{[3][4]} As a ClpP agonist, it induces an integrated stress response, leading to the upregulation of the TRAIL pathway and subsequent cancer cell apoptosis.^{[5][6]}

Q2: Does ONC201 cross the blood-brain barrier?

A2: Yes, preclinical and clinical studies have demonstrated that ONC201 can penetrate the blood-brain barrier.^{[7][8]} Studies in patients with recurrent glioblastoma have shown that ONC201 achieves therapeutic concentrations within the tumor tissue.^[9]

Q3: Is ONC201 a substrate for major efflux transporters at the BBB, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2)?

A3: Based on in vitro studies using Caco-2 cell monolayers, ONC201 is not considered a significant substrate for major efflux transporters.[5] Bidirectional transport assays revealed a low efflux ratio (0.46–0.79), suggesting that active efflux by transporters like P-gp and BCRP does not significantly limit its brain penetration.[5] Interestingly, at high concentrations (200µM), ONC201 has been shown to have an inhibitory effect on both MDR1 (P-gp) and BCRP.[5]

Q4: What are the known strategies being explored to enhance ONC201 delivery to the brain?

A4: One promising strategy that has been investigated is the use of focused ultrasound (FUS). A preclinical study in a diffuse midline glioma murine model demonstrated that FUS in combination with ONC201 resulted in an increased therapeutic response compared to ONC201 monotherapy, suggesting enhanced drug delivery.[10]

Troubleshooting Guides

Issue 1: Low or variable ONC201 concentration in brain tissue in preclinical models.

Potential Cause	Troubleshooting Step	Rationale
Suboptimal Dosing or Formulation	Review the dosing regimen and vehicle used for administration. Ensure the formulation solubilizes ONC201 effectively for administration.	Inconsistent dosing or poor solubility can lead to variable absorption and systemic exposure, directly impacting the amount of drug available to cross the BBB.
Metabolic Instability	Assess the plasma stability of ONC201 in the species being studied. Consider co-administration with inhibitors of relevant metabolic enzymes if rapid clearance is observed.	Rapid systemic metabolism will reduce the plasma concentration of ONC201, thereby decreasing the concentration gradient driving its diffusion across the BBB.
Individual Animal Variability	Increase the number of animals per group to account for biological variability. Ensure consistent experimental conditions (e.g., time of day for dosing and tissue collection).	Physiological differences between animals can lead to variations in drug absorption, distribution, metabolism, and excretion (ADME).
Assay Sensitivity and Accuracy	Validate the analytical method (e.g., LC-MS/MS) for ONC201 quantification in brain tissue and plasma. Ensure proper tissue homogenization and extraction procedures.	An unreliable analytical method can lead to inaccurate measurements of ONC201 concentrations.

Issue 2: Inconsistent results in in vitro BBB permeability assays (e.g., Transwell models).

Potential Cause	Troubleshooting Step	Rationale
Poor Barrier Integrity	Monitor the transendothelial electrical resistance (TEER) of the cell monolayer. TEER values should be stable and sufficiently high before starting the permeability assay. Ensure proper coating of the Transwell inserts with extracellular matrix proteins (e.g., collagen, fibronectin).	A low TEER value indicates a "leaky" barrier with compromised tight junctions, which will lead to artificially high and variable permeability measurements.
Cell Culture Contamination	Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques throughout the experimental process.	Contamination can affect cell health and barrier function, leading to unreliable results.
Inconsistent Cell Seeding Density	Optimize and standardize the cell seeding density for the Transwell inserts. Ensure a confluent monolayer is formed before the experiment.	A non-confluent monolayer will not form a proper barrier, resulting in inaccurate permeability data.
Presence of Efflux Transporters in Cell Line	Characterize the expression and activity of efflux transporters (e.g., P-gp, BCRP) in the chosen cell line. While ONC201 is not a major substrate, high expression of these transporters could have a minor effect.	The presence of active efflux transporters can reduce the net transport of a compound across the cell monolayer, affecting permeability measurements.

Data Presentation

Table 1: Preclinical and Clinical Data on ONC201 Blood-Brain Barrier Penetration

Study Type	Model	ONC201 Concentration in Brain/Tumor	Brain/Tumor-to-Plasma Ratio	Reference
Preclinical	Long-Evans Rats	Evenly distributed across brain substructures	Not explicitly calculated, but rapid and wide distribution observed	[5]
Clinical	Recurrent Glioblastoma Patients	0.6 - 9.3 μ M in tumor tissue	Not reported	[9]

Table 2: In Vitro Permeability Data for ONC201

Assay System	Apparent Permeability (Papp) (apical to basolateral)	Efflux Ratio	Conclusion	Reference
Caco-2 cell monolayers	23–31 $\times 10^{-6}$ cm/s	0.46–0.79	High permeability, not a substrate for efflux transporters	[5]

Experimental Protocols

1. In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol provides a general framework for assessing the permeability of ONC201 across an in vitro BBB model.

Materials:

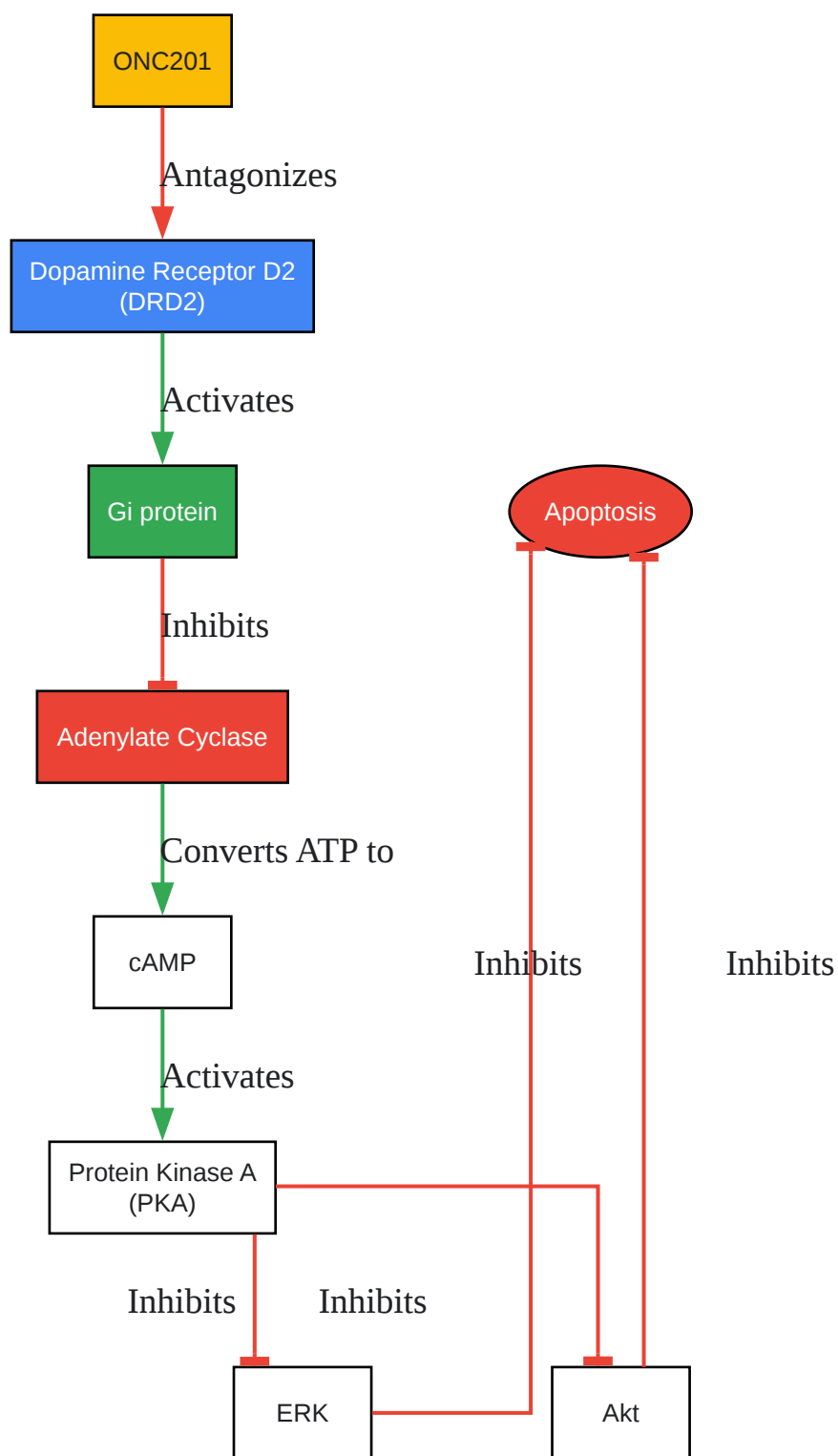
- Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line
- Transwell inserts (e.g., 24-well format, 0.4 μm pore size)
- Extracellular matrix coating solution (e.g., collagen type I from rat tail)
- Endothelial cell growth medium
- ONC201 stock solution (in DMSO)
- Lucifer yellow or other low-permeability marker
- TEER meter

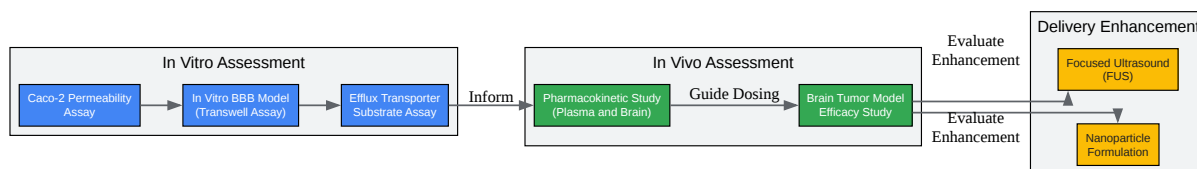
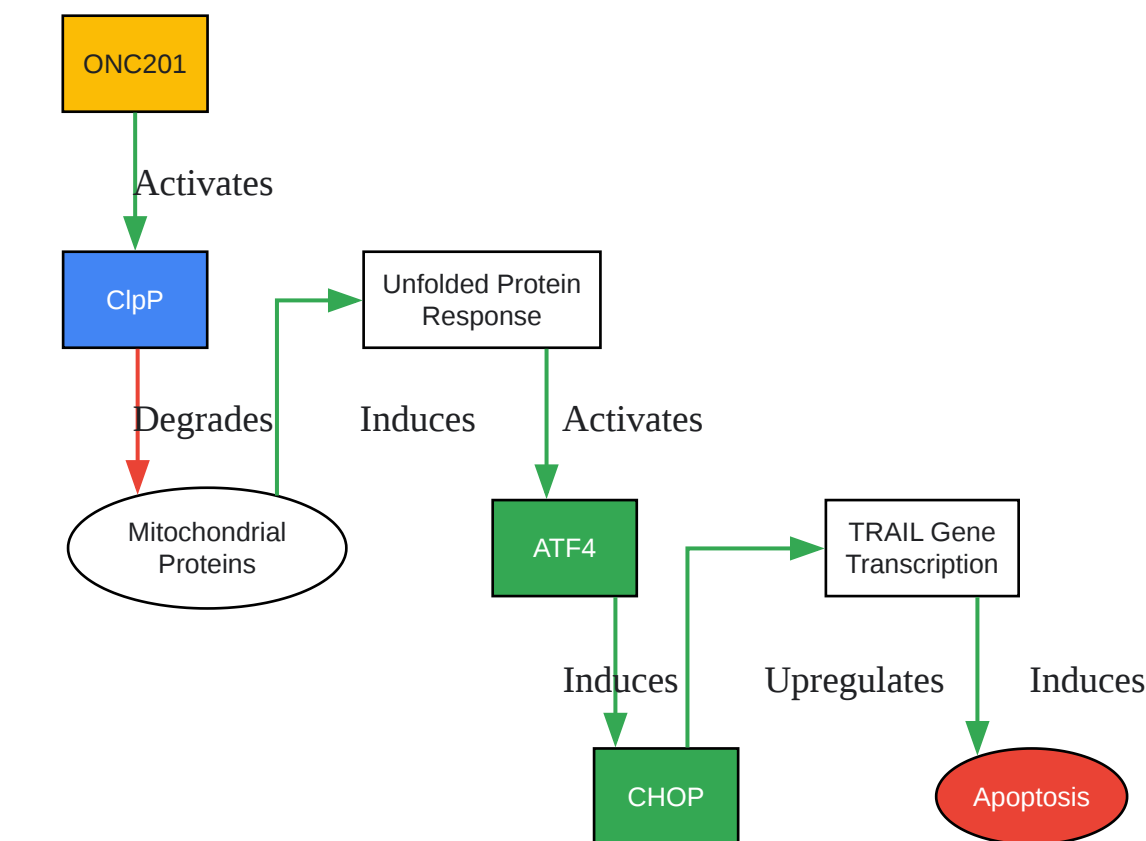
Methodology:

- Coating Transwell Inserts:
 - Coat the apical side of the Transwell inserts with the extracellular matrix solution according to the manufacturer's instructions.
 - Allow the inserts to dry in a sterile environment.
- Cell Seeding:
 - Seed the brain endothelial cells onto the coated Transwell inserts at a pre-optimized density to achieve a confluent monolayer.
 - Add fresh growth medium to the basolateral chamber.
 - Culture the cells for 3-5 days, or until a stable and high TEER value is achieved.
- Barrier Integrity Measurement:
 - Measure the TEER of the cell monolayer daily using a TEER meter.
 - The barrier is considered ready for the permeability assay when TEER values plateau at a high level (typically $>100 \Omega \cdot \text{cm}^2$ for hCMEC/D3 cells).

- Permeability Assay:
 - Wash the cell monolayer with a serum-free transport buffer.
 - Add the transport buffer containing a known concentration of ONC201 and a low-permeability marker (e.g., Lucifer yellow) to the apical chamber (donor).
 - Add fresh transport buffer to the basolateral chamber (receiver).
 - At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
 - At the end of the experiment, collect samples from both the apical and basolateral chambers.
- Quantification and Data Analysis:
 - Quantify the concentration of ONC201 in the collected samples using a validated analytical method such as LC-MS/MS.
 - Quantify the concentration of the low-permeability marker using a fluorescence plate reader.
 - Calculate the apparent permeability coefficient (Papp) for ONC201 using the following formula: $P_{app} = (dQ/dt) / (A * C_0)$ Where:
 - dQ/dt is the rate of transport of ONC201 into the receiver chamber.
 - A is the surface area of the Transwell membrane.
 - C_0 is the initial concentration of ONC201 in the donor chamber.
 - The Papp of the low-permeability marker should be low, confirming the integrity of the barrier during the experiment.

Mandatory Visualizations





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